molecular formula C30H31N3O2 B6493593 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide CAS No. 921555-26-2

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide

Cat. No. B6493593
CAS RN: 921555-26-2
M. Wt: 465.6 g/mol
InChI Key: VTTZRQKTTJYKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methylphenyl)acetamide (abbreviated as BQPA) is a small molecule that has been widely studied for its potential applications in scientific research. BQPA is a member of the quinoline family, which is a class of compounds that are known for their diverse biological activities. BQPA has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins, as well as its ability to interact with other molecules. In

Scientific Research Applications

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide has been studied for its potential applications in scientific research, such as drug discovery and development, as well as in the study of various biological processes. This compound has been found to modulate the activity of various enzymes, receptors, and other proteins, making it a potential therapeutic target for a variety of diseases. In addition, this compound has been studied for its ability to interact with other molecules, such as nucleic acids and proteins, making it a potential tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide is not yet fully understood. However, studies have shown that this compound is able to modulate the activity of various enzymes, receptors, and other proteins by binding to them. In addition, this compound has been found to interact with other molecules, such as nucleic acids and proteins, making it a potential tool for studying various biological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that this compound is able to modulate the activity of various enzymes, receptors, and other proteins, as well as interact with other molecules, such as nucleic acids and proteins. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral effects, as well as the ability to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide has several advantages for use in laboratory experiments. This compound is a small molecule, which makes it easier to synthesize and purify. In addition, this compound is relatively stable, making it easier to store and handle. Furthermore, this compound has been found to interact with a variety of molecules, making it a useful tool for studying various biological processes. However, this compound also has some limitations. This compound is not water soluble, making it difficult to use in aqueous solutions. In addition, this compound is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

The potential applications of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide are still being explored. Some potential future directions for this compound research include further studies on its mechanism of action, its ability to modulate the activity of various enzymes and receptors, and its ability to interact with other molecules. In addition, further studies on the potential therapeutic applications of this compound, such as its potential anti-inflammatory, anti-cancer, and anti-viral effects, as well as its potential to modulate the activity of the immune system, are also areas of interest. Finally, further studies on the synthesis of this compound and its potential for use in various laboratory experiments are also areas of interest.

Synthesis Methods

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide can be synthesized by a two-step procedure that involves the reaction of 4-benzylpiperidine with 2-chloro-N-(3-methylphenyl)acetamide, followed by the reaction of the resulting intermediate with 2-chloroquinoline. The first step involves the reaction of 4-benzylpiperidine with 2-chloro-N-(3-methylphenyl)acetamide in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chloro-N-(4-benzylpiperidin-1-yl)acetamide. The second step involves the reaction of the intermediate with 2-chloroquinoline in the presence of a base, such as sodium hydroxide, to form the final product, this compound.

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2/c1-22-7-5-11-26(19-22)31-29(34)21-35-27-12-6-10-25-13-14-28(32-30(25)27)33-17-15-24(16-18-33)20-23-8-3-2-4-9-23/h2-14,19,24H,15-18,20-21H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTZRQKTTJYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.